ethyl 4-(2-((4-(2,5-dimethoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Historical Development of Triazole-Based Bioactive Molecules
The discovery of triazoles as bioactive agents dates to the mid-20th century, with 1,2,3-triazoles initially explored for their antimicrobial properties. The 1980s marked a turning point when researchers identified 1,2,4-triazoles as potent antifungal agents, leading to the clinical adoption of compounds like fluconazole. Structural analyses revealed that the triazole ring’s nitrogen-rich framework enables hydrogen bonding with enzymatic targets, particularly cytochrome P450 proteins. By the 2000s, click chemistry methodologies revolutionized triazole synthesis, enabling efficient copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate diverse 1,2,3-triazole derivatives. For instance, ethyl 4-(2-chloropyrimidin-4-yl)benzoate derivatives demonstrated modular substitution patterns amenable to anticancer optimization.
Evolution of Sulfonamide Chemistry in Medicinal Research
Sulfonamides, first recognized for antibacterial activity in the 1930s, gained renewed interest in the 1990s as carbonic anhydrase inhibitors (CAIs). Researchers discovered that aryl-sulfonamide groups bind strongly to the zinc-containing active site of CA isoforms, enabling applications in glaucoma and epilepsy. Modern derivatives, such as 5-ethyl-1H-1,2,4-triazole-3-sulfonamide, illustrate the integration of sulfonamides with heterocycles to enhance solubility and target specificity. The introduction of pyrrolidin-1-ylsulfonyl groups, as seen in Matrix Scientific’s catalog entries, further improved blood-brain barrier penetration for neurological targets.
Emergence of Hybrid Molecular Scaffolds in Drug Discovery
Hybrid molecules combining triazoles and sulfonamides emerged in the early 2010s to address multi-factorial diseases like cancer and metabolic disorders. A 2020 study demonstrated that indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids inhibited carbonic anhydrase isoforms hCA I and hCA XII at nanomolar concentrations, outperforming acetazolamide. These hybrids exploit the triazole’s rigid geometry to position sulfonamide groups optimally within enzyme pockets. For example, ethyl 2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetate showcased how ester linkages could modulate pharmacokinetic profiles.
Significance of Triazole-Sulfonamide Hybrids in Contemporary Research
Current research prioritizes triazole-sulfonamide hybrids for their dual targeting capabilities. The compound under analysis incorporates a 4-(pyrrolidin-1-ylsulfonyl)benzamido group, which enhances solubility and enzyme affinity compared to simpler sulfonamides. Meanwhile, the 2,5-dimethoxyphenyl substitution on the triazole ring may confer antioxidant properties, as similar methoxy-substituted aromatics exhibit radical scavenging activity. These hybrids are particularly valuable in oncology, where their ability to simultaneously inhibit CA isoforms and histone deacetylases (HDACs) is under investigation.
Table 1: Structural Features of Representative Triazole-Sulfonamide Hybrids
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O8S2/c1-4-47-32(42)23-7-11-24(12-8-23)35-30(40)21-48-33-37-36-29(39(33)27-19-25(45-2)13-16-28(27)46-3)20-34-31(41)22-9-14-26(15-10-22)49(43,44)38-17-5-6-18-38/h7-16,19H,4-6,17-18,20-21H2,1-3H3,(H,34,41)(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAKWEYSLZBRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-(2,5-dimethoxyphenyl)-5-((4-(pyrrolidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and a synthesis of available data.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrolidine and Sulfonamide Groups : These contribute to the compound's pharmacological properties.
- Dimethoxyphenyl Substituent : Enhances lipophilicity and may influence biological interactions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors, particularly those related to neurotransmission and cell signaling.
- Antioxidant Activity : Potential to scavenge free radicals due to the presence of methoxy groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A related compound demonstrated an IC50 value of 1.98 µg/mL against various bacterial strains, indicating strong antibacterial potential .
| Compound | IC50 (µg/mL) | Target Microorganism |
|---|---|---|
| Example A | 1.61 | Staphylococcus aureus |
| Example B | 1.98 | Escherichia coli |
Antitumor Activity
The compound has also shown promise in anticancer research:
- Case Studies : In vitro studies have revealed that similar triazole derivatives possess cytotoxic effects against cancer cell lines such as HT29 and A431 with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | HT29 | < 0.5 |
| Compound Y | A431 | < 0.75 |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural components in enhancing biological activity:
- Dimethoxy Substitution : Increases solubility and bioavailability.
- Pyrrolidine Ring : Essential for receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with other triazole derivatives but exhibits unique functionalization:
- Triazole Core : Common in analogs like 4-(5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide (), which lack sulfonamide groups but include semicarbazide side chains.
- Sulfonamide Group : Similar to 4-(pyrrolidin-1-ylsulfonyl)benzamido methyl substituents in dual Sirt2/HDAC6 inhibitors (), which enhance binding to zinc-dependent enzymes.
Physicochemical Properties
Similarity to HDAC Inhibitors
Using Tanimoto similarity indexing (), the compound’s sulfonamide and triazole motifs align with pharmacophores of HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid). However, its similarity score would likely be lower (~50–60%) compared to aglaithioduline (~70% similarity to SAHA) due to the absence of a hydroxamate zinc-binding group .
Docking Studies (In Silico)
Glide docking () predicts moderate binding to HDAC6, with the sulfonamide group coordinating zinc and the triazole core forming π-π interactions with aromatic residues. This contrasts with semicarbazide analogs (), which show weaker affinity due to flexible side chains .
Antiviral Activity
Triazole derivatives like those in exhibit antiviral activity at 500 mg·L⁻¹, but the target compound’s bulky sulfonamide group may reduce efficacy against viral targets compared to simpler triazole-Schiff base hybrids .
Research Implications and Limitations
Comparative studies with HDAC6 inhibitors () and antiviral triazoles () highlight the need for pharmacokinetic optimization, such as ester-to-acid conversion for sustained release.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
